Z-DT-2Br-|A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-DT-2Br-|A: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Z-DT-2Br-|A typically involves a series of chemical reactions under controlled conditions. One common method is the space-confined chemical vapor deposition (SCCVD) technique, which allows for the formation of high-quality crystals with specific properties . The reaction conditions often include the presence of water molecules, which promote the formation of the desired compound due to their strong polarity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure consistency and quality. The use of advanced techniques such as SCCVD can be scaled up to meet industrial demands, providing a reliable source of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Z-DT-2Br-|A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive sites, which interact with various reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Z-DT-2Br-|A is used as a precursor for the synthesis of other complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations and studies.

Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. Studies focus on understanding how this compound can affect cellular processes and its potential use in developing new therapeutic agents.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. Researchers are studying its effects on different biological targets to develop new treatments for various diseases.

Industry: Industrially, this compound is used in the production of advanced materials and as a catalyst in chemical reactions. Its unique properties make it valuable in manufacturing processes that require high precision and efficiency.

Wirkmechanismus

The mechanism of action of Z-DT-2Br-|A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, Z-DT-2Br-|A stands out due to its unique reactivity and stability. While other compounds like Z(BO)-DT-2Br and Z-DT-2Br-γ share some structural similarities, this compound’s distinct properties make it more suitable for specific applications in research and industry.

Biologische Aktivität

Z-DT-2Br-|A is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Synthesis and Characterization

The synthesis of this compound involves specific chemical reactions that yield the compound in a pure form. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 20 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while showing minimal effects on normal cells.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| Normal Human Fibroblasts | >100 |

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Antibacterial Efficacy

In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Treatment Potential

Another study focused on the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell proliferation, indicating its potential role in cancer therapy. Further research is needed to explore its efficacy in vivo.

Toxicological Assessments

Safety assessments indicate that this compound has a favorable toxicity profile, with no significant adverse effects observed in animal models at therapeutic doses.

Table 3: Toxicity Profile of this compound

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >200 |

| Histopathological Findings | No significant changes |

Eigenschaften

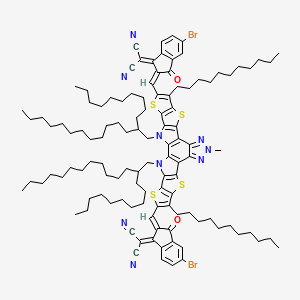

IUPAC Name |

2-[(2Z)-5-bromo-2-[[23-[(Z)-[5-bromo-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-decyltetradecyl)-15-methyl-8,22-di(undecyl)-6,10,20,24-tetrathia-3,14,15,16,27-pentazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H155Br2N9O2S4/c1-8-14-20-26-32-38-42-46-52-58-64-82(62-56-50-44-36-30-24-18-12-5)80-125-104-100(112-106(125)114-110(131-112)90(66-60-54-48-40-34-28-22-16-10-3)96(129-114)74-94-98(84(76-118)77-119)88-70-68-86(116)72-92(88)108(94)127)102-103(123-124(7)122-102)101-105(104)126(81-83(63-57-51-45-37-31-25-19-13-6)65-59-53-47-43-39-33-27-21-15-9-2)107-113(101)132-111-91(67-61-55-49-41-35-29-23-17-11-4)97(130-115(107)111)75-95-99(85(78-120)79-121)89-71-69-87(117)73-93(89)109(95)128/h68-75,82-83H,8-67,80-81H2,1-7H3/b94-74-,95-75- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHYNZQQYZHCOE-GGZOHCNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=C5C(=C(C#N)C#N)C6=C(C5=O)C=C(C=C6)Br)CCCCCCCCCCC)C7=NN(N=C7C8=C2N(C9=C8SC1=C9SC(=C1CCCCCCCCCCC)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Br)CC(CCCCCCCCCC)CCCCCCCCCCCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(CN1C2=C(SC3=C2SC(=C3CCCCCCCCCCC)/C=C/4\C(=O)C5=C(C4=C(C#N)C#N)C=CC(=C5)Br)C6=C1C7=C(C8=NN(N=C68)C)C9=C(N7CC(CCCCCCCCCCCC)CCCCCCCCCC)C1=C(S9)C(=C(S1)/C=C/1\C(=O)C2=C(C1=C(C#N)C#N)C=CC(=C2)Br)CCCCCCCCCCC)CCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H155Br2N9O2S4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1983.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.